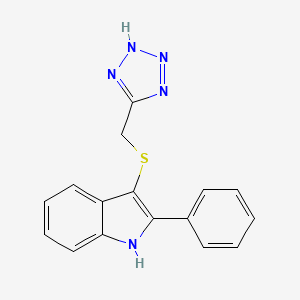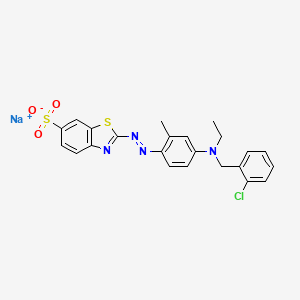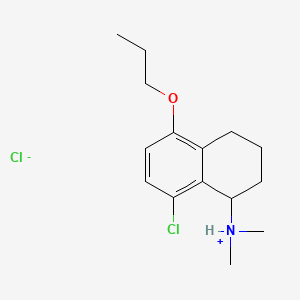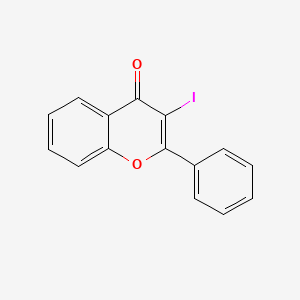
3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dibutylamino group, a hydroxypropyl group, and a carbanilate moiety, all of which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride typically involves the reaction of dibutylamine with 2-hydroxypropyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications. The use of advanced purification techniques, such as crystallization and chromatography, further ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group or the hydroxypropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of urethane and carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable covalent bonds with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is facilitated by the presence of the dibutylamino and hydroxypropyl groups, which enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-2-hydroxypropyl carbanilate hydrochloride
- 3-(Diethylamino)-2-hydroxypropyl carbanilate hydrochloride
- 3-(Dipropylamino)-2-hydroxypropyl carbanilate hydrochloride
Uniqueness
Compared to similar compounds, 3-(Dibutylamino)-2-hydroxypropyl carbanilate hydrochloride exhibits unique properties due to the presence of the dibutylamino group. This group imparts greater hydrophobicity and steric bulk, which can influence the compound’s reactivity, solubility, and interaction with biological targets. These characteristics make it particularly valuable in applications where specific binding and reactivity profiles are required.
Properties
CAS No. |
73623-05-9 |
|---|---|
Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
dibutyl-[2-hydroxy-3-(phenylcarbamoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-3-5-12-20(13-6-4-2)14-17(21)15-23-18(22)19-16-10-8-7-9-11-16;/h7-11,17,21H,3-6,12-15H2,1-2H3,(H,19,22);1H |
InChI Key |
KFRYLJMUGMAWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CC(COC(=O)NC1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)







![4-[4-[4-(4-carboxyphenyl)-3-methylphenyl]-2-methylphenyl]benzoic acid](/img/structure/B13776764.png)



![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776785.png)
![methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B13776788.png)
